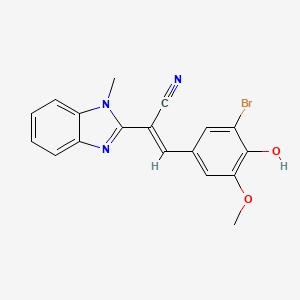![molecular formula C27H35N3O2 B6065575 N-[3-(diethylamino)propyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B6065575.png)
N-[3-(diethylamino)propyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(diethylamino)propyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Functionalization of the Quinoline Core: The quinoline core is then functionalized by introducing the carboxamide group at the 4-position through a reaction with an appropriate carboxylic acid derivative.
Attachment of the Propyl Chain: The 3-(diethylamino)propyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by the diethylamino propyl moiety.
Introduction of the 2-Methylpropoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[3-(diethylamino)propyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the quinoline core or the propyl chain, leading to the formation of quinoline N-oxide or aldehyde derivatives, respectively.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine, or the quinoline core, leading to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce amine derivatives.
科学研究应用
N-[3-(diethylamino)propyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N-[3-(diethylamino)propyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By modulating enzyme activity, the compound can affect key cellular processes such as apoptosis, cell proliferation, and immune response.
相似化合物的比较
Similar Compounds
N-[3-(dimethylamino)propyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
N-[3-(diethylamino)propyl]-2-[3-(2-ethylpropoxy)phenyl]quinoline-4-carboxamide: Similar structure but with an ethylpropoxy group instead of a methylpropoxy group.
Uniqueness
N-[3-(diethylamino)propyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
N-[3-(diethylamino)propyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c1-5-30(6-2)16-10-15-28-27(31)24-18-26(29-25-14-8-7-13-23(24)25)21-11-9-12-22(17-21)32-19-20(3)4/h7-9,11-14,17-18,20H,5-6,10,15-16,19H2,1-4H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPIXCAJSBVJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl N-{3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}-N-methylglycinate](/img/structure/B6065492.png)
![1-(4-chlorophenyl)-N-[[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6065501.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6065509.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide](/img/structure/B6065514.png)
![methyl 2-[[11-benzyl-4-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B6065515.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B6065543.png)

![1-[1-(2-methoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6065552.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-(phenylamino)pyrimidin-4(3H)-one](/img/structure/B6065558.png)
![{1-[(4-bromo-2-thienyl)methyl]-2-piperidinyl}methanol](/img/structure/B6065568.png)
![N-[(6-methoxy-2H-chromen-3-yl)methyl]-1-(2-pyridinylmethyl)-3-piperidinamine](/img/structure/B6065580.png)
![3-methyl-1H-pyrazole-4,5-dione 4,4'-[4,4'-(methylenedi-4,1-phenylene)hydrazone]](/img/structure/B6065585.png)
![2-(1-cyclohexen-1-yl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6065593.png)
![2-(4-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6065595.png)
